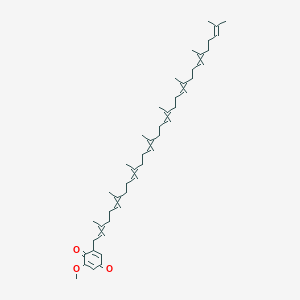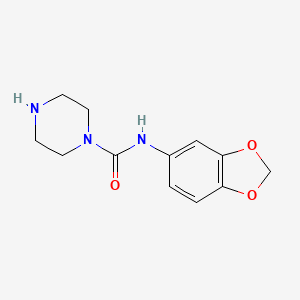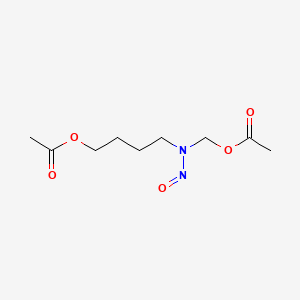
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride typically involves the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reactants to around 100°C to facilitate the cyclization process .
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents targeting neurodegenerative disorders and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxyphenyl group.
1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with slight structural variations.
1,2,3,4-Tetrahydro-2-azanaphthalene: A related compound with a different substitution pattern on the isoquinoline ring.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
93202-77-8 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-14-5-2-11(3-6-14)16-15-7-4-13(18)10-12(15)8-9-17-16;/h2-7,10,16-18H,8-9H2,1H3;1H |
Clave InChI |
YSNSULXHHUIKDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C3=C(CC[NH2+]2)C=C(C=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)






![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)

